molecular formula C22H19N3O3S2 B11448086 N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

N-(2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No.: B11448086
M. Wt: 437.5 g/mol
InChI Key: PXNBONAIODGPAD-UHFFFAOYSA-N
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Description

N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a combination of indole, thiophene, and nitrophenyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the indole and thiophene intermediates. The key steps include:

    Formation of Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis or other methods involving cyclization of phenylhydrazines with ketones or aldehydes.

    Thiophene Intermediate: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of α-cyanoesters with elemental sulfur and ketones.

    Coupling Reactions: The indole and thiophene intermediates are then coupled using a variety of methods, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira coupling) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

    Substitution: The indole and thiophene rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Halogenated or nitrated indole and thiophene derivatives.

Scientific Research Applications

N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.

    Organic Synthesis: It serves as a building block for synthesizing more complex molecules and exploring new synthetic methodologies.

    Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to modulation of biological processes.

    Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation, depending on its specific biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(1H-Indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide: Similar indole-based structure with different substituents.

    N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Another indole derivative with a naphthalene moiety.

Uniqueness

N-[2-(3-{[(4-NITROPHENYL)METHYL]SULFANYL}-1H-INDOL-1-YL)ETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to the presence of the nitrophenyl and thiophene groups, which confer distinct electronic and steric properties, potentially leading to unique biological activities and applications.

Properties

Molecular Formula

C22H19N3O3S2

Molecular Weight

437.5 g/mol

IUPAC Name

N-[2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C22H19N3O3S2/c26-22(20-6-3-13-29-20)23-11-12-24-14-21(18-4-1-2-5-19(18)24)30-15-16-7-9-17(10-8-16)25(27)28/h1-10,13-14H,11-12,15H2,(H,23,26)

InChI Key

PXNBONAIODGPAD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2CCNC(=O)C3=CC=CS3)SCC4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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